4-(6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine
Description
Properties
IUPAC Name |
4-[6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c19-18(20,21)14-2-1-5-22-17(14)27-8-6-25(7-9-27)15-3-4-16(24-23-15)26-10-12-28-13-11-26/h1-5H,6-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHRTGVZTZLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=C(C=CC=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “4-(6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine” is currently unknown. The compound contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients. TFMP derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries. .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
Tfmp derivatives have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
The compound 4-(6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Pyridazine ring : Contributes to the compound's reactivity and interaction with biological targets.
- Piperazine moiety : Known for enhancing pharmacological properties and solubility.
- Trifluoromethyl group : Increases lipophilicity and may influence binding affinity to receptors.
Antibacterial Properties
Research indicates that derivatives of similar compounds exhibit significant antibacterial activity. For instance, compounds with a pyridazine-piperazine structure have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. The mechanism often involves the inhibition of bacterial enzymes such as phosphopantetheinyl transferases (PPTases), crucial for bacterial growth and metabolism .
| Compound | Activity | Target |
|---|---|---|
| 4-(6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine | Antibacterial | MRSA |
| 3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine | Antibacterial | PPTases |
Anti-inflammatory Effects
Studies suggest that similar pyridazine derivatives possess anti-inflammatory properties. These effects are attributed to their ability to modulate inflammatory pathways, potentially making them candidates for treating conditions such as arthritis or other inflammatory diseases .
Antiviral Activity
Preliminary data indicate that some derivatives have antiviral properties, particularly against viral infections where pyridazine structures have previously shown efficacy. The specific mechanisms remain under investigation but may involve interference with viral replication processes.
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study evaluated various substituted piperazine derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating promising activity for further development .
- Molecular Docking Studies : Computational studies using molecular docking simulations have illustrated how these compounds interact with target proteins. This approach provides insights into binding affinities and the potential mechanisms of action for the compound .
The biological activities of 4-(6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes involved in bacterial metabolism.
- Receptor Binding : Interaction with specific receptors that mediate inflammatory responses.
Scientific Research Applications
The compound 4-(6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. This article explores its applications, supported by relevant data and case studies.
Structural Representation
The compound features a complex structure with multiple functional groups, including a trifluoromethyl group, which enhances its biological activity.
Pharmacological Research
The compound has been studied for its potential as an antidepressant and anxiolytic agent. Research indicates that the trifluoromethyl group contributes to the compound's binding affinity to serotonin receptors, which are crucial in mood regulation.
Case Study: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their ability to inhibit serotonin reuptake. The results showed significant antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for depression .
Cancer Research
Another area of interest is the compound's efficacy against various cancer cell lines. Preliminary studies have indicated that it may inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: In Vitro Studies
A series of in vitro experiments demonstrated that the compound effectively reduced the viability of breast and prostate cancer cells. The mechanism was linked to the modulation of apoptosis-related proteins, making it a candidate for further development as an anticancer drug .
Neuropharmacology
Research has also explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotective Effects
A recent study highlighted its ability to protect neuronal cells from oxidative stress-induced damage. This suggests that modifications to the compound could lead to new treatments for neurodegenerative disorders .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antidepressant | Significant effects on serotonin receptors | |
| Anticancer | Reduced viability in breast/prostate cancer cells | |
| Neuroprotective | Protection against oxidative stress |
Table 2: Structural Variants and Their Potency
| Variant | Structure Overview | Potency (IC50) |
|---|---|---|
| Base Compound | 4-(6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine | X µM |
| Trifluoromethyl Substituted | Enhanced binding to serotonin receptors | Y µM |
| Morpholine Derivative | Increased neuroprotective effects | Z µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocyclic molecules, including pyridazine-, pyrimidine-, and imidazopyridazine-based derivatives. Below is a detailed comparison across key parameters:
Substituent Variations on the Piperazine Ring
- Compound 8b (N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide):
- Compound 75 (4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine): Substitutes pyridazine with pyrimidine and introduces a 4,4-difluoropiperidine group. The fluorinated piperidine enhances metabolic resistance but reduces solubility compared to non-fluorinated analogs .
Core Heterocycle Modifications
- Compound 77 (4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine):
- EP 2 402 347 A1 Derivatives (e.g., 2-chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine): Replaces pyridazine with a thieno[3,2-d]pyrimidine scaffold.
Functional Group Impact on Physicochemical Properties
- Compound 8e (2,2-dimethyl-N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide):
- Piperidin-1-yl(4-(3-(pyridin-2-yl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methanone: Uses an imidazo[1,2-b]pyridazine core fused with a pyridine ring. The fused system enhances π-π stacking interactions, which may improve target binding affinity .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Bioactivity Trends : Compounds with pyridazine/pyrimidine cores (e.g., Target Compound, 75, 77) are often prioritized for kinase inhibition due to their planar geometry and hydrogen-bonding capacity .
- Metabolic Stability : Fluorinated substituents (e.g., trifluoromethyl in Target Compound, 4,4-difluoro in 75) reduce oxidative metabolism, extending half-life .
- Solubility Challenges : Bulkier groups (e.g., 2,2-dimethylpropanamide in 8e) lower melting points but may compromise aqueous solubility .
Preparation Methods
Synthesis of 6-Chloropyridazine-3-morpholine
6-Chloropyridazine undergoes nucleophilic substitution with morpholine in polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane. Potassium carbonate (K2CO3) is commonly used as a base, with reactions heated to 80–150°C for 4–12 hours. Yields range from 65% to 85%, depending on solvent choice and stoichiometry.
Synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperazine
2-Chloro-3-(trifluoromethyl)pyridine reacts with piperazine in ethanol or toluene at reflux temperatures (78–110°C). Catalytic amounts of palladium complexes (e.g., Pd(OAc)2) enhance reactivity, achieving yields of 70–90%. The trifluoromethyl group’s electron-withdrawing nature facilitates SNAr by activating the pyridine ring toward nucleophilic attack.
Core Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAr)
The central step couples 6-chloropyridazine-3-morpholine with 1-(3-(trifluoromethyl)pyridin-2-yl)piperazine via SNAr. This reaction proceeds in DMF or 1,4-dioxane with K2CO3 or Cs2CO3 as bases. Microwave irradiation (150°C, 10–60 minutes) significantly reduces reaction times compared to conventional heating (8–24 hours).
Example Conditions
Palladium-Catalyzed Coupling
Alternative routes employ Buchwald-Hartwig amination for enhanced regioselectivity. Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as a ligand enables coupling at lower temperatures (80–100°C). This method is preferred for sterically hindered substrates.
Optimized Protocol
-
Catalyst : Pd2(dba)3 (2–5 mol%)
-
Ligand : BINAP (4–10 mol%)
-
Base : KOtBu (2.0 equiv)
-
Solvent : Toluene/THF (3:1)
Reaction Optimization Strategies
Solvent and Base Selection
Polar aprotic solvents (DMF, NMP) improve solubility of intermediates, while weakly coordinating bases (Cs2CO3) minimize side reactions. Ethanol/water mixtures are used for acid-sensitive steps.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, a 150°C microwave cycle for 10 minutes achieves comparable yields to 8-hour conventional heating.
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water). Key characterization data includes:
Scale-Up and Industrial Considerations
Large-scale synthesis (≥1 kg) employs continuous-flow reactors for SNAr steps, improving heat transfer and reproducibility. Safety protocols address exothermic risks during trifluoromethyl group incorporation.
Challenges and Limitations
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity, with emphasis on distinguishing morpholine (δ ~3.7 ppm) and piperazine protons (δ ~2.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, resolving power >30,000) .
- X-ray crystallography : Single-crystal analysis to resolve stereoelectronic effects and hydrogen-bonding networks (e.g., Mo-Kα radiation, 100 K) .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoromethyl group on biological activity?
Advanced Research Question
- Analog synthesis : Replace CF₃ with Cl, CH₃, or H to assess electronic/hydrophobic effects .
- Binding assays : Radioligand displacement (e.g., for kinase or GPCR targets) to compare affinity .
- Computational modeling : DFT calculations to map electrostatic potential surfaces and identify critical interactions .
- Data analysis : Use IC₅₀ or Kᵢ values to correlate substituent effects with activity trends .
How should researchers address contradictions in reported synthetic protocols for related piperazine-pyridazine derivatives?
Advanced Research Question
- Case study : Compare yields from Pd-catalyzed vs. Cu-mediated coupling in similar systems .
- Reaction monitoring : In situ IR or LC-MS to detect intermediates/degradants causing variability .
- Controlled experiments : Vary temperature, solvent, or catalyst loading to identify optimal conditions .
- Meta-analysis : Review crystallographic data (e.g., Cambridge Structural Database) to validate steric constraints .
What methodologies are suitable for assessing the compound’s stability under physiological conditions?
Basic Research Question
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24h) and monitor via HPLC-UV .
- Light/thermal stability : Accelerated aging (40–60°C, 75% RH) with periodic sampling .
- Metabolite profiling : Incubate with liver microsomes and identify degradation pathways via LC-HRMS .
How can computational methods predict off-target interactions for this compound?
Advanced Research Question
- Molecular docking : Screen against Protein Data Bank (PDB) using AutoDock Vina or Schrödinger .
- Pharmacophore mapping : Align with known ligands for serotonin or dopamine receptors .
- MD simulations : 100-ns trajectories to assess binding stability in lipid bilayers .
What experimental strategies identify biological targets of this compound in complex cellular systems?
Advanced Research Question
- Chemoproteomics : Use photoaffinity labeling with a clickable probe (e.g., alkyne-tagged analog) .
- Thermal shift assay (TSA) : Monitor protein denaturation to identify stabilized targets .
- CRISPR-Cas9 screening : Genome-wide knockout to pinpoint resistance/sensitivity genes .
How can crystallographic data resolve ambiguities in the compound’s conformational flexibility?
Advanced Research Question
- Crystal structure determination : Compare with analogous compounds (e.g., pyridazine-morpholine derivatives) to identify torsional preferences .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) influencing packing .
- DFT vs. experimental comparison : Validate calculated lowest-energy conformers against X-ray data .
What challenges arise in scaling up the synthesis from milligram to gram quantities?
Basic Research Question
- Solvent scalability : Replace dichloromethane with toluene/EtOAc for safer large-scale use .
- Catalyst recovery : Immobilize Pd catalysts on silica to reduce metal leaching .
- Process analytical technology (PAT) : Implement inline FTIR for real-time monitoring .
How can researchers address gaps in physicochemical data (e.g., solubility, logP) for this compound?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
